molecular formula C12H18F2OSi B11864197 tert-Butyl(2,3-difluorophenoxy)dimethylsilane

tert-Butyl(2,3-difluorophenoxy)dimethylsilane

Cat. No.: B11864197
M. Wt: 244.35 g/mol
InChI Key: VXWZXJKRFQOWNR-UHFFFAOYSA-N
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Description

Tert-Butyl(2,3-difluorophenoxy)dimethylsilane (CAS 870646-82-5) is a high-purity chemical reagent with the molecular formula C12H18F2OSi and a molecular weight of 244.35 . This compound is designed for research applications only. Compounds of this class are commonly employed in organic synthesis as protected intermediates for 2,3-difluorophenol, facilitating complex multi-step reactions where phenol functionality must be preserved. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for phenols, enabling selective reactions at other molecular sites under conditions that would otherwise affect the free phenol. Researchers utilize this building block in the development of novel compounds, including potential pharmaceuticals and agrochemicals, where the difluorophenol moiety is a critical structural element. Available for shipping from global stockists . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl-(2,3-difluorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2OSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZXJKRFQOWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Silylation Using tert-Butyldimethylsilyl Chloride

The most straightforward method involves reacting 2,3-difluorophenol with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. This approach, analogous to protocols for related silyl ethers , proceeds via nucleophilic substitution:

Reaction Scheme :
2,3-Difluorophenol+TBDMSClBasetert-Butyl(2,3-difluorophenoxy)dimethylsilane+HCl\text{2,3-Difluorophenol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Typical Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base : Imidazole, 4-dimethylaminopyridine (DMAP), or triethylamine.

  • Temperature : 0–25°C under inert atmosphere (N₂ or Ar).

  • Time : 4–24 hours.

Optimization Insights :

  • DMAP accelerates the reaction by acting as a nucleophilic catalyst .

  • Excess TBDMSCl (1.2–1.5 equiv) ensures complete conversion, given the steric bulk of the tert-butyl group.

  • Post-reaction workup involves quenching with aqueous HCl, extraction with ethyl acetate, and purification via silica gel chromatography or recrystallization .

Yield : 70–85% (estimated from analogous reactions in ).

Alternative Routes from Prefunctionalized Intermediates

Patents and industrial workflows often utilize pre-silylated building blocks. For example, tert-butyl-(2,3-difluorophenoxy)dimethylsilane is synthesized as an intermediate in boronic acid preparations :

Example Protocol :

  • Starting Material : tert-Butyl-(2,3-difluorophenoxy)dimethylsilane (142.5 g).

  • Lithiation : n-BuLi (320.8 mL, 1.6 M in hexane) at -70°C in THF.

  • Quenching with Trimethyl Borate : Forms boronate complex.

  • Hydrolysis : Adjust to pH 6 with HCl, yielding 60.3 g of boronic acid derivative.

Key Observations :

  • The silyl ether’s stability under strongly basic (-70°C) and acidic (pH 6) conditions validates its utility as a protecting group .

  • This method highlights the compound’s role in Suzuki-Miyaura couplings, though the silylation step itself is presumed to follow prior routes .

Comparative Analysis of Methods

Parameter Direct Silylation Organometallic Route Prefunctionalized Intermediates
Yield 70–85%~60–75%Dependent on prior steps
Reaction Time 4–24 h1.5–2 hMulti-step (hours to days)
Conditions Mild (0–25°C)Cryogenic (-70°C)Variable
Purification ChromatographyExtraction/CrystallizationComplex
Scalability HighModerateIndustrial-scale

Trade-offs :

  • Direct Silylation : Simplicity vs. potential incomplete conversion for electron-poor phenols.

  • Organometallic Route : Higher efficiency but requires stringent temperature control.

  • Prefunctionalized Pathways : Integrated into multi-step syntheses but less atom-economical.

Challenges and Mitigation Strategies

Challenge 1: Steric Hindrance
The tert-butyl group impedes silylation kinetics. Mitigation includes:

  • Using excess TBDMSCl (1.5 equiv) .

  • Prolonged reaction times (24 h) in DMF .

Challenge 2: Moisture Sensitivity
TBDMSCl is hygroscopic. Solutions:

  • Rigorous drying of solvents (molecular sieves).

  • Inert atmosphere (glovebox or Schlenk line) .

Challenge 3: Byproduct Formation
LiCl or HCl byproducts may complicate purification. Remedies:

  • Aqueous workup with brine washes .

  • Column chromatography with hexane/ethyl acetate .

Industrial and Environmental Considerations

Solvent Selection :

  • THF and hexane are common but pose flammability risks. Alternatives like 2-MeTHF (renewable) are emerging.

Waste Management :

  • LiCl and HCl require neutralization before disposal.

  • TBDMSCl residues are minimized via stoichiometric control.

Cost Drivers :

  • TBDMSCl price (~$15–20/g) incentivizes recycling unreacted reagent.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2,3-difluorophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to yield silanes.

    Hydrolysis: The silicon-oxygen bond can be hydrolyzed in the presence of water or acids to form silanols and phenols.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Silanols: Formed through oxidation or hydrolysis

    Phenols: Resulting from hydrolysis of the phenoxy group

    Silanes: Produced through reduction reactions

Scientific Research Applications

Chemistry

tert-Butyl(2,3-difluorophenoxy)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a protecting group for alcohols and phenols in organic synthesis due to its stability and ease of removal.

Biology and Medicine

In biological research, this compound is utilized in the development of silicon-based drugs and imaging agents. Its unique structural properties allow for the modification of biological molecules, enhancing their stability and bioavailability.

Industry

In the industrial sector, this compound is employed in the production of specialty polymers and coatings. Its incorporation into polymer matrices improves thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-Butyl(2,3-difluorophenoxy)dimethylsilane involves its interaction with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the phenoxy group, which can then participate in further chemical reactions. The tert-butyl and dimethylsilane moieties provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between tert-Butyl(2,3-difluorophenoxy)dimethylsilane and three analogous silyl ethers:

Compound Name Substituent Group Key Features Applications Purity CAS Number Reference
This compound 2,3-Difluorophenoxy Electron-withdrawing fluorines, aromatic stabilization Hydroxyl protection in drug synthesis N/A N/A
tert-Butyl((4,5-dimethylhexa-2,3-dien-1-yl)oxy)dimethylsilane 4,5-Dimethylhexa-2,3-dien-1-yl Conjugated allenyl group, steric hindrance from methyl groups Asymmetric synthesis of chiral pyrazolones 95% N/A
((3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)allyl)oxy)(tert-butyl)dimethylsilane Spiro[4.5]decane-derived allyl Rigid spirocyclic framework, enhanced stereochemical control Specialty cyclic compound synthesis 95% N/A
tert-Butyl(3-chloropropoxy)dimethylsilane 3-Chloropropoxy Electrophilic chlorine atom, versatile leaving group Nucleophilic substitution reactions 98% 89031-82-3

Reactivity and Selectivity

  • Electron-Withdrawing Effects: The 2,3-difluorophenoxy group in the target compound enhances the stability of the silyl ether under acidic conditions compared to the 3-chloropropoxy analog, which is more prone to nucleophilic displacement due to the labile chlorine atom .
  • Steric and Conformational Influences : The spirocyclic and allenyl analogs () exhibit greater steric bulk and conformational rigidity, making them advantageous for enantioselective reactions. For example, the allenyl derivative facilitates high-yield, stereoselective pyrazolone synthesis via cycloaddition pathways .
  • Leaving Group Utility : The 3-chloropropoxy variant () is preferred in alkylation or arylation reactions where the chlorine atom acts as a leaving group, a feature absent in the fluorinated or spirocyclic analogs .

Stability and Handling

  • The chloropropoxy derivative requires careful handling under anhydrous conditions to avoid premature hydrolysis .

Research Findings and Limitations

  • Evidence Gaps : Direct comparative studies on reaction kinetics or stability under varying conditions (e.g., pH, temperature) are absent in the provided sources. Further experimental data are needed to quantify substituent effects on silyl ether cleavage rates.

Biological Activity

Chemical Structure and Properties

tert-Butyl(2,3-difluorophenoxy)dimethylsilane is a silane derivative characterized by the presence of a tert-butyl group and a difluorophenoxy moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H16F2O2Si
  • CAS Number : 1881320-91-7
PropertyValue
Molecular Weight250.34 g/mol
Boiling PointNot Available
Log P (octanol-water)3.09
SolubilitySoluble in organic solvents

Research indicates that This compound may exhibit biological activity through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Antimicrobial Properties : Some derivatives of silanes have shown antimicrobial activity, potentially making this compound useful in developing antibacterial agents.

Case Studies

  • Anticancer Activity : A study conducted on various silane compounds demonstrated that certain derivatives could inhibit cancer cell proliferation. While specific data on this compound is limited, its structural similarity to active compounds suggests potential anticancer properties.
  • Neuroprotective Effects : Research exploring the neuroprotective effects of silanes indicates that compounds with similar structures may protect neuronal cells from oxidative stress. This could imply that this compound might possess neuroprotective properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
This compoundPotentialUnknownPotential
tert-Butyl(4-fluorophenoxy)dimethylsilaneYesModerateYes
tert-Butyl(2-chlorophenoxy)dimethylsilaneYesHighModerate

Research Findings

Recent findings highlight the importance of further research on the biological activity of This compound . Key points include:

  • Lack of Comprehensive Studies : While preliminary data suggests potential bioactivity, comprehensive studies are needed to elucidate its mechanisms and therapeutic applications.
  • Synergistic Effects : Investigations into combinations with other therapeutic agents may reveal synergistic effects that enhance its efficacy.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing tert-Butyl(2,3-difluorophenoxy)dimethylsilane?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution where a silane chloride reacts with a fluorinated phenol under anhydrous conditions. For example, tert-butyldimethylsilyl chloride can react with 2,3-difluorophenol in the presence of a base like imidazole or pyridine in dichloromethane at 0–25°C. Ensure moisture-free conditions to prevent hydrolysis of the silane reagent. Characterization via 1^1H/19^19F NMR and GC-MS is critical to confirm purity and structure .

Q. How can researchers optimize purification techniques for this silane compound?

  • Methodological Answer : Column chromatography using hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) effectively removes unreacted starting materials. Alternatively, distillation under reduced pressure (boiling point ~150–200°C at 1–5 mmHg) may be employed. Monitor purity by TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm via HPLC with UV detection at 254 nm .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show tert-butyl protons as a singlet (~1.0 ppm) and aromatic protons from the difluorophenoxy group as a multiplet (δ 6.5–7.2 ppm). 19^19F NMR will display two distinct peaks for the ortho and meta fluorine atoms.
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]+^+ at m/z 302.1.
  • IR : Look for Si-O-C stretches at ~1100 cm1^{-1} and aromatic C-F stretches at ~1200 cm1^{-1} .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. The compound is moisture-sensitive; store under inert gas (argon/nitrogen) at 2–8°C. Avoid skin contact due to potential irritant properties. Waste must be neutralized with ethanol/water mixtures before disposal as hazardous chemical waste .

Q. What are the common reaction pathways involving this silane in organic synthesis?

  • Methodological Answer : The tert-butyldimethylsilyl (TBDMS) group acts as a protecting agent for alcohols or phenols. It can be cleaved under mild acidic conditions (e.g., HF-pyridine) or via fluoride ions (TBAF in THF). Stability in basic conditions makes it suitable for Grignard or alkylation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer : Use factorial design (e.g., 2k^k factorial experiments) to assess variables like temperature, solvent polarity, and stoichiometry. Computational tools (e.g., density functional theory) can predict optimal transition states for silylation. ICReDD’s reaction path search methods, combining quantum calculations and experimental feedback, are effective for reducing trial-and-error approaches .

Q. What mechanistic insights exist for fluoride-induced cleavage of the TBDMS group in this compound?

  • Methodological Answer : The cleavage proceeds via nucleophilic attack by fluoride ions on the silicon atom, forming a pentacoordinate intermediate. Kinetic studies using 29^29Si NMR and isotopic labeling (e.g., 18^{18}O) reveal solvent polarity’s role in stabilizing intermediates. Computational models (e.g., Gaussian 16) can simulate transition states to validate experimental data .

Q. How can computational chemistry aid in predicting the stability of this compound under varying pH conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model hydrolysis rates in acidic/basic environments. Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) predict bond dissociation energies and electron density maps, identifying vulnerable sites for degradation .

Q. How should researchers address discrepancies in spectroscopic data between experimental and theoretical predictions?

  • Methodological Answer : Cross-validate experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Use X-ray crystallography to resolve ambiguities in molecular geometry. For mass spectrometry, calibrate instruments with known standards (e.g., perfluorokerosene) and ensure ionization efficiency matches theoretical models .

Q. What advanced applications exist for this compound in drug development?

  • Methodological Answer : The TBDMS group protects hydroxyl groups in prodrug synthesis, enabling controlled release. In peptide chemistry, it stabilizes intermediates during solid-phase synthesis. Recent studies explore its use in siRNA delivery systems, where silane-modified lipids enhance cellular uptake .

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